Afroside B
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Overview
Description
Afroside B is a cardiac glycoside obtained from the plant Gomphocarpus fruticosus. It is a derivative of afroside, characterized by the presence of a carbonyl group at the tenth carbon position and a secondary hydroxyl group in the nucleus, provisionally placed at the eleventh carbon position . This compound is known for its potential therapeutic applications, particularly in the treatment of heart-related conditions.
Preparation Methods
Afroside B can be synthesized through the acetylation of afroside, producing a triacetate compound. The reduction of afroside with sodium borohydride yields afrosidol, which lacks the carbonyl group at the tenth carbon position . Hydrolysis of afroside produces α-anhydroafrogenin, which forms a monoacetate . The preparation of this compound involves isolating the cyclic hemiacetal form of afroside, which is the only form that has been obtained in pure condition .
Chemical Reactions Analysis
Afroside B undergoes various chemical reactions, including:
Common reagents used in these reactions include sodium borohydride for reduction and acetylating agents for the formation of acetates . The major products formed from these reactions include afrosidol, α-anhydroafrogenin, and their respective acetates .
Scientific Research Applications
Afroside B has several scientific research applications, particularly in the fields of chemistry, biology, and medicine:
Mechanism of Action
Afroside B exerts its effects primarily by inhibiting sodium-potassium ATPase, an enzyme responsible for maintaining the electrochemical gradient across cell membranes . This inhibition leads to an increase in intracellular sodium levels, which in turn causes an increase in intracellular calcium levels through the sodium-calcium exchanger. The elevated calcium levels enhance cardiac contractility, making this compound a potential therapeutic agent for heart-related conditions .
Comparison with Similar Compounds
Afroside B is similar to other cardiac glycosides, such as calactin, calotoxin, and calotropin, which are also derived from plants of the Apocynaceae family . this compound is unique due to its specific chemical structure, particularly the presence of a carbonyl group at the tenth carbon position and a secondary hydroxyl group in the nucleus . This unique structure contributes to its distinct chemical reactivity and therapeutic potential.
Similar compounds include:
- Calactin
- Calotoxin
- Calotropin
- Frugoside
- 15β-Hydroxycalactin
- 12β-Hydroxycoroglaucigenin
- 15β-Hydroxyuscharin
- Uscharidin
- Uscharin
- Uzarigenin
These compounds share similar biological activities and therapeutic potentials but differ in their specific chemical structures and reactivities .
Properties
CAS No. |
11002-82-7 |
---|---|
Molecular Formula |
C29H42O9 |
Molecular Weight |
534.6 g/mol |
IUPAC Name |
3-[(1S,3R,5S,7R,9R,10S,12R,14S,18R,19R,21R,22S,23R)-9,10,21,22-tetrahydroxy-7,14,18-trimethyl-4,6,11-trioxahexacyclo[12.11.0.03,12.05,10.015,23.018,22]pentacosan-19-yl]-2H-furan-5-one |
InChI |
InChI=1S/C29H42O9/c1-14-8-23(31)29(34)25(36-14)37-20-10-16-4-5-18-17(26(16,2)12-21(20)38-29)6-7-27(3)19(11-22(30)28(18,27)33)15-9-24(32)35-13-15/h9,14,16-23,25,30-31,33-34H,4-8,10-13H2,1-3H3/t14-,16+,17?,18-,19-,20-,21-,22-,23-,25+,26+,27-,28-,29+/m1/s1 |
InChI Key |
HNOFNBVWCFKUEQ-AUDPLJMXSA-N |
Isomeric SMILES |
C[C@@H]1C[C@H]([C@]2([C@@H](O1)O[C@@H]3C[C@@H]4CC[C@@H]5C([C@]4(C[C@H]3O2)C)CC[C@]6([C@@]5([C@@H](C[C@@H]6C7=CC(=O)OC7)O)O)C)O)O |
Canonical SMILES |
CC1CC(C2(C(O1)OC3CC4CCC5C(C4(CC3O2)C)CCC6(C5(C(CC6C7=CC(=O)OC7)O)O)C)O)O |
Origin of Product |
United States |
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